3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indole
Description
Properties
IUPAC Name |
5-(1H-indol-3-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c1-11-6-8-12(9-7-11)16-19-17(21-20-16)14-10-18-15-5-3-2-4-13(14)15/h2-10,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVPSGRHGBVPMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies for 1,2,4-Oxadiazole Derivatives
The 1,2,4-oxadiazole ring is commonly synthesized by cyclization reactions involving amidoximes and carboxylic acid derivatives or their activated forms. The preparation of 3,5-disubstituted 1,2,4-oxadiazoles, such as the 3-(4-methylphenyl)-substituted oxadiazole in the target compound, usually follows these pathways:
- Amidoxime and Carboxylic Acid Derivative Cyclization: Amidoximes react with carboxylic acids, esters, or acyl chlorides to form the oxadiazole ring. Activation of the carboxylic acid (e.g., via T3P or phosphorus oxychloride) facilitates cyclization.
- Microwave Irradiation (MWI) Assisted Synthesis: Microwave-assisted methods significantly reduce reaction times (from hours to minutes) and improve yields. Catalysts such as NH4F/Al2O3 or bases like NaOH/DMSO superbase medium are often employed to promote cyclization under solvent-free or aqueous conditions.
- 1,3-Dipolar Cycloaddition: Cycloaddition of nitrile oxides with nitriles can yield 1,2,4-oxadiazoles, though this method is less favored due to low yields and side reactions.
These methods highlight the flexibility and efficiency of oxadiazole ring formation, which is critical for preparing substituted oxadiazoles linked to indole.
Specific Preparation of Indole-Linked 1,2,4-Oxadiazoles
The linkage of the 1,2,4-oxadiazole ring to the indole nucleus is usually achieved by functionalizing the indole at the 3-position, often starting from indole-3-carboxylic acid derivatives.
- Synthesis of Indole Hydrazide Intermediate: Starting from ethyl indol-3-yl carboxylate, treatment with hydrazine hydrate under reflux conditions yields the corresponding hydrazide intermediate in good yield (~80%).
- Cyclization with Carboxylic Acid Derivatives: The hydrazide is then reacted with substituted carboxylic acids or their derivatives (e.g., 4-methylphenyl carboxylic acid) in the presence of phosphorus oxychloride at moderate temperatures (around 50 °C). This step forms the 1,2,4-oxadiazole ring fused to the indole scaffold.
- Reaction Conditions: The cyclization typically proceeds with yields ranging from 46% to 66%, depending on the substituents and reaction parameters.
This approach is well-documented for synthesizing 2-(1H-indol-3-yl)-5-substituted-1,3,4-oxadiazoles, which are structurally related to the target compound, indicating its applicability to 1,2,4-oxadiazoles with 4-methylphenyl substitution as well.
Microwave-Assisted and Green Chemistry Approaches
Recent advances have focused on improving the efficiency and environmental impact of oxadiazole synthesis:
- Microwave Irradiation (MWI): Microwave-assisted synthesis enables rapid cyclization (as short as 10 minutes) with moderate to excellent yields (40–90%), using catalysts like NH4F/Al2O3 under solvent-free conditions. This method reduces organic solvent use and simplifies purification.
- One-Pot Procedures: One-pot synthesis from nitriles and hydroxylamine hydrochloride under microwave conditions with catalysts such as MgO or acetic acid allows for efficient conversion to amidoximes and subsequent cyclization to oxadiazoles with yields often exceeding 90%.
- Superbase-Mediated Room Temperature Synthesis: A one-pot method using NaOH/DMSO as a superbase medium at room temperature enables the formation of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes and methyl or ethyl esters of carboxylic acids, with yields ranging from 11% to 90% and simple purification protocols.
These modern methods offer advantages in reaction speed, yield, and sustainability, which are valuable for preparing complex molecules such as 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indole.
Summary Table of Preparation Methods
| Method | Key Reactants | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Amidoxime + Carboxylic Acid Derivative Cyclization | Amidoxime + Acyl chloride or ester | TEA, T3P, 80 °C, 0.5–6 h | 87–97% | High yield, straightforward work-up | Expensive activating agents |
| Microwave-Assisted Cyclization | Amidoxime + Carboxylic acid derivatives | NH4F/Al2O3 catalyst, solvent-free, ~10 min | 40–90% | Very short reaction time, green chemistry | Requires microwave equipment |
| One-Pot Amidoxime Formation + Cyclization | Aryl nitrile + Hydroxylamine hydrochloride + Carboxylic acid derivative | Solvent-free, MWI, 2–10 min | >90% | High yield, no solvents, easy purification | Catalyst choice critical |
| Room Temperature One-Pot Synthesis | Amidoxime + Methyl/Ethyl ester + NaOH/DMSO | RT, 4–24 h | 11–90% | Mild conditions, simple purification | Longer reaction time, variable yields |
| 1,3-Dipolar Cycloaddition | Nitrile oxide + Nitrile | Pt(IV) catalyst, CH2Cl2, up to 72 h | Low | Mild conditions | Poor yields, expensive catalyst, difficult purification |
Chemical Reactions Analysis
Types of Reactions: 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxaldehyde or indole-3-carboxylic acid.
Reduction: Reduction of the oxadiazole ring can lead to the formation of a corresponding amine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the indole or oxadiazole positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Indole-3-carboxaldehyde, Indole-3-carboxylic acid
Reduction: Indole-3-amine derivatives
Substitution: Substituted indoles and oxadiazoles
Scientific Research Applications
Medicinal Chemistry Applications
3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indole is primarily studied for its pharmacological properties:
- Anticancer Activity : Research indicates that compounds containing oxadiazole and indole moieties exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several pathogens, making it a candidate for developing new antibiotics. Its efficacy against resistant strains of bacteria is particularly noteworthy .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially useful in treating conditions such as arthritis and other inflammatory diseases .
Biological Research Applications
The unique structure of this compound allows it to interact with biological systems in various ways:
- Fluorescent Probes : The compound can be utilized as a fluorescent probe in biological imaging due to its ability to absorb and emit light at specific wavelengths. This property is advantageous for tracking cellular processes in real-time .
- Enzyme Inhibition Studies : The compound has been employed in enzyme inhibition assays, where it serves as a model substrate to study the kinetics of various enzymes involved in metabolic pathways .
Material Science Applications
In addition to biological applications, this compound has potential uses in material science:
- Organic Light Emitting Diodes (OLEDs) : Due to its electronic properties, this compound can be explored as a material for OLEDs, contributing to advancements in display technologies .
- Polymer Composites : The incorporation of this compound into polymer matrices may enhance the thermal and mechanical properties of the resulting materials, making them suitable for various industrial applications .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
Mechanism of Action
The mechanism by which 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indole exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. For example, it may inhibit certain enzymes involved in inflammatory processes or disrupt the function of microbial cell walls.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indole with its analogs:
Key Observations :
- Thermal Stability : Higher melting points in analogs like 19b (248°C) and 15b (220°C) suggest that polar substituents (e.g., NH or SH groups) increase crystalline packing efficiency .
- Heterocycle Impact : Replacement of 1,2,4-oxadiazole with 1,3,4-oxadiazole () introduces a sulfur atom, which may confer antioxidant or antimicrobial activity .
Anticancer Activity
- JW74 : Contains the 3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl group and stabilizes AXIN2, enhancing cisplatin sensitivity in cervical cancer by inhibiting β-catenin . This highlights the role of the oxadiazole ring in disrupting Wnt signaling pathways.
Antimicrobial and Antitubercular Activity
- Fluorophenyl Oxadiazoles () : Exhibit higher binding affinity to Mycobacterium tuberculosis targets than the methylphenyl group, suggesting electron-withdrawing substituents enhance antitubercular efficacy .
Structural Versatility in Drug Design
- Piperazine and Pyrazole Derivatives () : Derivatives like 1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine (C₁₄H₁₈N₄O) demonstrate the oxadiazole’s utility as a linker in pharmacophores targeting CNS disorders .
Spectroscopic and Analytical Comparisons
- NMR Profiles : The target compound’s indole NH proton is expected near δ 11.0–12.0 ppm, similar to 19b (δ 10.63–11.12 ppm) .
- Mass Spectrometry : Analogs like 19b show fragmentation patterns dominated by loss of the oxadiazole ring (e.g., m/z 242 base peak), suggesting similar stability in the target compound .
Biological Activity
3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indole (CAS No. 1338680-46-8) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and relevant research findings.
- Molecular Formula : C17H13N3O
- Molecular Weight : 275.31 g/mol
- Structure : The compound features an indole core substituted with a 1,2,4-oxadiazole moiety and a para-methylphenyl group.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate precursors followed by cyclization reactions. Specific methodologies may vary based on the desired yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Human colon adenocarcinoma | 2.76 |
| Human ovarian adenocarcinoma | 9.27 |
| Human renal cancer | 1.143 |
These results suggest that this compound may exhibit selective toxicity towards specific cancer types, making it a candidate for further investigation in cancer therapy .
Antimicrobial Activity
The compound's antimicrobial properties have also been evaluated. In vitro studies indicate moderate to good activity against both Gram-positive and Gram-negative bacteria:
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Bacillus subtilis | 4.69 |
These findings highlight the potential of this compound as an antimicrobial agent .
The biological activity of oxadiazole derivatives like this compound is often attributed to their ability to inhibit key enzymes involved in cellular processes:
- Histone Deacetylases (HDACs) : Inhibition can lead to altered gene expression and apoptosis in cancer cells.
- Carbonic Anhydrases (CAs) : These enzymes are critical for maintaining pH balance in cells; their inhibition can disrupt tumor growth .
Case Studies
A notable study investigated the effects of various oxadiazole derivatives on tumor cell lines. The results indicated that modifications to the oxadiazole ring significantly influenced their anticancer activity. Specifically, derivatives with additional aromatic groups exhibited enhanced potency against multiple cancer types .
Q & A
Q. What are the common synthetic routes for preparing 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indole?
The synthesis typically involves cyclocondensation of precursors such as indole-3-carbaldehyde derivatives with hydroxylamine or substituted amidoximes. For example, refluxing 3-formyl-1H-indole with 4-methylphenylamidoxime in acetic acid with sodium acetate as a catalyst forms the oxadiazole ring . Key steps include:
Q. What spectroscopic techniques are essential for characterizing this compound?
Critical methods include:
- NMR spectroscopy : 1H and 13C NMR to confirm aromatic proton environments and oxadiazole ring integrity .
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- IR spectroscopy : Identification of functional groups like C=N (oxadiazole) and N-H (indole) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Optimization strategies include:
Q. How are byproducts like regioisomers managed during synthesis?
Regioisomeric impurities arise from competing cyclization pathways. Mitigation involves:
- Chromatographic separation : TLC or HPLC to isolate the desired product .
- Reaction monitoring : Real-time FTIR or NMR to track intermediate formation .
Q. How can contradictions in reported biological activity data be resolved?
Discrepancies (e.g., variable antimicrobial potency) may stem from:
- Substituent effects : Electron-withdrawing groups on the phenyl ring enhance activity, while steric hindrance reduces it .
- Assay variability : Standardize protocols (e.g., MIC testing) and use control compounds like ciprofloxacin for comparison .
Q. What computational methods support structure-activity relationship (SAR) studies?
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- Molecular docking : Simulate interactions with biological targets (e.g., bacterial DNA gyrase) to prioritize analogs .
Q. How are solubility challenges addressed in in vitro assays?
Q. What structural analogs have shown improved activity, and how are they designed?
- Phenyl ring modifications : Introducing halogens (e.g., Cl, F) at the 4-position enhances antimicrobial activity .
- Oxadiazole substitution : Replacing the methyl group with trifluoromethyl improves metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
